1-(3-Bromo-5-methylbenzyl)pyrrolidine chemical properties
1-(3-Bromo-5-methylbenzyl)pyrrolidine chemical properties
An In-depth Technical Guide to the Synthesis and Chemical Properties of 1-(3-Bromo-5-methylbenzyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Foreword
This document provides a comprehensive technical overview of 1-(3-bromo-5-methylbenzyl)pyrrolidine, a substituted benzylpyrrolidine derivative. As a molecule incorporating a brominated aromatic ring and a saturated nitrogen heterocycle, it holds potential as a versatile intermediate in medicinal chemistry and materials science. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of a robust synthetic pathway, predicted chemical and physical properties, expected spectroscopic signatures, and essential safety protocols. The methodologies described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Synthesis Strategy
The structure of 1-(3-bromo-5-methylbenzyl)pyrrolidine lends itself to a straightforward and highly efficient synthetic approach: reductive amination . This powerful carbon-nitrogen bond-forming reaction is a cornerstone of modern amine synthesis due to its high efficiency, operational simplicity, and broad functional group tolerance.[3]
Our retrosynthetic analysis disconnects the benzylic carbon-nitrogen bond, identifying 3-bromo-5-methylbenzaldehyde and pyrrolidine as the primary starting materials.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis involves the condensation of the aldehyde and the secondary amine to form a transient iminium ion, which is then reduced in situ by a suitable hydride-donating reagent to yield the final tertiary amine.
Proposed Synthesis Workflow: Reductive Amination
The chosen method for synthesizing 1-(3-bromo-5-methylbenzyl)pyrrolidine is the direct reductive amination of 3-bromo-5-methylbenzaldehyde with pyrrolidine using a mild reducing agent.
Causality of Experimental Choices
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Reactants : 3-Bromo-5-methylbenzaldehyde serves as the electrophilic carbonyl component and the source of the substituted benzyl group.[4] Pyrrolidine, a cyclic secondary amine, acts as the nucleophile.[5][6]
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Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the ideal reducing agent. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder and moisture-tolerant. It selectively reduces the iminium ion intermediate in the presence of the starting aldehyde, preventing the undesired reduction of the aldehyde to the corresponding alcohol. This selectivity is crucial for achieving a high yield of the desired amine.[7][8]
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Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are relatively non-polar, aprotic, and effectively solubilize the reactants and the iminium intermediate without interfering with the reaction.
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Acid Catalyst (Optional) : A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion by protonating the carbonyl oxygen, thereby increasing its electrophilicity.
Detailed Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Procedure:
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To a stirred solution of 3-bromo-5-methylbenzaldehyde (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.1 eq).
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Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-bromo-5-methylbenzyl)pyrrolidine.
Physicochemical and Spectroscopic Properties
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrN | Calculated |
| Molecular Weight | 254.17 g/mol | Calculated |
| Predicted Boiling Point | ~280-300 °C | Analog-Based Prediction[9] |
| Predicted Density | ~1.3-1.4 g/cm³ | Analog-Based Prediction[9] |
| Appearance | Colorless to pale yellow oil or low-melting solid | Predicted |
Table 1: Properties of Starting Materials
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Properties |
| 3-Bromo-5-methylbenzaldehyde | 188813-04-9 | C₈H₇BrO | 199.04 g/mol | Boiling Point: 255.6 °C (Predicted)[10][11] |
| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 g/mol | Boiling Point: 87 °C; Density: 0.866 g/cm³[6] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are the expected key signals:
| Spectroscopy | Expected Features |
| ¹H NMR (CDCl₃) | δ ~7.3-7.0 ppm (m, 3H, Ar-H); δ ~3.5 ppm (s, 2H, Ar-CH₂-N); δ ~2.5 ppm (t, 4H, N-(CH₂)₂); δ ~2.3 ppm (s, 3H, Ar-CH₃); δ ~1.8 ppm (m, 4H, -(CH₂)₂-) |
| ¹³C NMR (CDCl₃) | δ ~140-130 ppm (Ar-C); δ ~122 ppm (Ar-C-Br); δ ~60 ppm (Ar-CH₂-N); δ ~54 ppm (N-(CH₂)₂); δ ~23 ppm (-(CH₂)₂-); δ ~21 ppm (Ar-CH₃) |
| FT-IR (neat) | ~2960-2800 cm⁻¹ (C-H stretch); ~1590, 1470 cm⁻¹ (C=C aromatic stretch); ~1150 cm⁻¹ (C-N stretch); ~680 cm⁻¹ (C-Br stretch) |
| Mass Spec (EI) | M⁺ peak at m/z = 253/255 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragment at m/z = 184/186 (loss of pyrrolidine). |
Safety and Handling
A dedicated Material Safety Data Sheet (MSDS) for 1-(3-bromo-5-methylbenzyl)pyrrolidine is not available. Therefore, a risk assessment must be conducted based on the hazards of the starting materials and structurally related compounds.
-
Pyrrolidine : Is a flammable, corrosive liquid that can cause severe skin and eye burns. It is harmful if swallowed or inhaled.[12][13]
-
Brominated Aromatic Compounds : Often classified as irritants and may be harmful if ingested or absorbed through the skin.[10][14][15]
-
Tertiary Amines : Can vary in toxicity but should generally be handled with care, assuming they are potential irritants and harmful.
Recommended Handling Precautions
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation : Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any vapors.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
-
Spill & Disposal : Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-(3-bromo-5-methylbenzyl)pyrrolidine is a readily accessible chemical entity via a robust and high-yielding reductive amination protocol. This guide provides a comprehensive framework for its synthesis, purification, and characterization. The predicted physicochemical and spectroscopic data serve as a benchmark for researchers undertaking its synthesis. Due to the lack of specific toxicological data, this compound must be handled with the appropriate caution afforded to new chemical entities, drawing procedural safety from the known hazards of its constituent functional groups. Its versatile structure presents significant opportunities for its application as a key building block in the development of novel pharmaceuticals and advanced materials.
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